molecular formula C14H16N2O B2667175 N-(1-Cyanocyclohexyl)benzamide CAS No. 92255-24-8

N-(1-Cyanocyclohexyl)benzamide

Cat. No.: B2667175
CAS No.: 92255-24-8
M. Wt: 228.295
InChI Key: CFCBDGZNNIYDQX-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)benzamide is a chemical compound with the molecular formula C14H16N2O and a molecular weight of 228.295 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of benzamides, including this compound, can be determined using techniques such as electron diffraction and quantum chemical calculations . These techniques allow for the analysis of the molecule’s structure in the gas phase . Additionally, NMR spectroscopy can provide valuable structural information, especially when using 15 N-enriched compounds .


Chemical Reactions Analysis

Benzamides can undergo various chemical reactions. For instance, they can be synthesized through direct condensation of carboxylic acids and amines . Additionally, benzamides can undergo reactions that result in the induction of apoptosis .

Scientific Research Applications

Catalytic Selective Hydrogenation

Benzamides, including derivatives similar to N-(1-Cyanocyclohexyl)benzamide, have been studied for their roles in catalytic processes. For example, a study demonstrated the use of Pd nanoparticles supported on mesoporous graphitic carbon nitride (Pd@mpg-C3N4) as a catalyst for the selective hydrogenation of phenol to cyclohexanone, an important intermediate in the manufacture of polyamides. This process achieved high conversion and selectivity under mild conditions, highlighting the potential of benzamide derivatives in facilitating efficient and selective hydrogenation reactions (Wang et al., 2011).

Chemoselective Synthesis

Benzamide derivatives have been employed in chemoselective synthesis processes. A notable example involves the cobalt-catalyzed chemoselective insertion of alkene into the ortho C-H bond of benzamide, demonstrating the structural versatility and functional group tolerance of such reactions. This method allows for the selective formation of ortho-alkylated products, showcasing the utility of benzamide derivatives in creating complex organic molecules with high precision (Ilies et al., 2011).

Amidation and Imidation Reactions

Research on the copper-catalyzed intermolecular amidation and imidation of unactivated alkanes with benzamides reveals the potential to form N-alkyl products through a unique mechanism involving secondary C-H bond functionalization. Such reactions expand the toolkit for C-H bond activation and functionalization, providing new pathways for the synthesis of N-alkylated amides and imides from simple alkanes (Tran et al., 2014).

Corrosion Inhibition

In the field of materials science, benzamide derivatives have been explored as corrosion inhibitors for metals. A study on the inhibition effect of certain benzamide derivatives on mild steel in hydrochloric acid solution demonstrated their potential to significantly reduce corrosion, suggesting applications in protecting metal surfaces in acidic environments. The study also emphasized the relationship between the molecular structure of benzamide derivatives and their efficiency as corrosion inhibitors (Elbakri et al., 2013).

Advanced Material Synthesis

The use of benzamide derivatives in advanced material synthesis is exemplified by research on the oxidative cycloaddition of benzamides and alkynes. This process, facilitated by Rh(III) catalysts, enables the synthesis of isoquinolones, demonstrating the applicability of benzamide derivatives in constructing complex heterocyclic compounds with potential applications in pharmaceuticals and materials science (Hyster & Rovis, 2010).

Future Directions

The study of benzamides, including N-(1-Cyanocyclohexyl)benzamide, is important for understanding their biological activity and potential applications in various fields . Future research could focus on further elucidating the mechanisms of action of these compounds, as well as developing new synthetic methods and exploring their potential uses .

Properties

IUPAC Name

N-(1-cyanocyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c15-11-14(9-5-2-6-10-14)16-13(17)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCBDGZNNIYDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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